4-(3-Methoxypropanesulfonyl)aniline: A Strategic Motif for Physicochemical Tuning
4-(3-Methoxypropanesulfonyl)aniline: A Strategic Motif for Physicochemical Tuning
The following technical guide details the properties, synthesis, and application of 4-(3-Methoxypropanesulfonyl)aniline (CAS 1247164-58-4) . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a solubility-enhancing building block in drug discovery.
Executive Summary
4-(3-Methoxypropanesulfonyl)aniline (CAS 1247164-58-4) is a specialized aniline intermediate characterized by a para-substituted sulfonyl-ether tail. In modern medicinal chemistry, this motif serves as a critical "solubility handle." Unlike lipophilic alkyl sulfones, the terminal methoxy ether and the sulfone moiety function as dual hydrogen bond acceptors, significantly lowering the LogD of the parent scaffold while maintaining metabolic stability superior to polyethylene glycol (PEG) chains of similar length. This compound is primarily utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC warheads where optimizing the solvent-exposed region of the molecule is required.
Chemical Identity & Physical Properties[1][2]
The compound combines a reactive aniline "head" for coupling (via amidation, urea formation, or Buchwald-Hartwig amination) with a chemically inert, polar "tail."
Table 1: Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 1247164-58-4 | |
| IUPAC Name | 4-(3-methoxypropylsulfonyl)aniline | |
| Molecular Formula | ||
| Molecular Weight | 229.30 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of oxidized sulfur-anilines |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility (neutral form) |
| pKa (Aniline) | ~3.8 - 4.2 (Predicted) | Electron-withdrawing sulfone lowers pKa relative to aniline (4.6) |
| LogP | ~0.8 - 1.2 (Predicted) | Favorable polarity vs. 4-butylsulfonylaniline |
| H-Bond Acceptors | 3 (Sulfone O x2, Ether O x1) | |
| H-Bond Donors | 1 (Aniline |
Synthesis & Manufacturing Protocols
High-purity synthesis of CAS 1247164-58-4 is achieved through a robust three-step sequence: S-Alkylation , Chemo-selective Oxidation , and Nitro Reduction . This route avoids the use of unstable sulfinates and allows for scalable manufacturing.
Diagram 1: Retrosynthetic Pathway
Caption: Step-wise synthesis from commercially available 4-nitrobenzenethiol. The oxidation step requires careful stoichiometry to ensure full conversion to sulfone (
Detailed Experimental Protocol
Step 1: S-Alkylation (Thioether Formation)
-
Reagents: 4-Nitrobenzenethiol (1.0 eq), 1-Bromo-3-methoxypropane (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Procedure:
-
Dissolve 4-nitrobenzenethiol in DMF under
atmosphere. -
Add
and stir for 15 min to generate the thiolate anion. -
Dropwise add 1-bromo-3-methoxypropane. The reaction is exothermic; maintain temp < 40°C.
-
Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water, extract with EtOAc. The thioether intermediate is usually a yellow oil/solid.
-
Step 2: Oxidation (Sulfone Formation)
-
Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid).
-
Rationale: Oxone is preferred for scale-up due to safety and ease of removing sulfate byproducts.
-
Procedure:
-
Dissolve the thioether in MeOH/Water (1:1).
-
Add Oxone (2.5 eq) in portions.
-
Stir at RT for 12 hours. The sulfide oxidizes to sulfoxide (fast) then sulfone (slower).
-
Validation: Ensure no sulfoxide remains by LC-MS (
vs peaks). -
Workup: Filter salts, remove MeOH, extract aqueous layer with DCM.
-
Step 3: Nitro Reduction (Aniline Generation)
-
Reagents: 10% Pd/C (catalytic), Hydrogen gas (
, balloon pressure) or Iron powder/ . -
Procedure:
-
Dissolve nitro-sulfone in Ethanol or MeOH.
-
Add Pd/C (10 wt%).
-
Stir under
atmosphere for 2–4 hours. -
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography (EtOAc/Hexane) to yield the off-white aniline product.
-
Applications in Drug Development[5][6][7]
This compound is not merely a linker; it is a Structure-Activity Relationship (SAR) tool . The 3-methoxypropylsulfonyl group addresses specific liabilities in lead optimization:
-
Metabolic Soft Spot Blocking: Unlike simple
-butyl chains which are prone to -1 oxidation by CYP450 enzymes, the terminal methoxy group blocks this metabolic pathway, extending the compound's half-life ( ). -
Solubility Enhancement: The sulfone group is a strong dipole. Combined with the ether oxygen, it disrupts crystal lattice energy and interacts favorably with aqueous solvents, often improving thermodynamic solubility compared to carbon-only analogs.
-
H-Bond Networking: In kinase inhibitors, the sulfone oxygens often accept H-bonds from backbone amides in the solvent-front region of the ATP binding pocket (e.g., the hinge region or the P-loop).
Diagram 2: Application Workflow in Medicinal Chemistry
Caption: Integration of the aniline into a drug scaffold. The coupling transforms the aniline nitrogen into a urea or amide, while the sulfonyl tail projects into the solvent.
Analytical Characterization Standards
To ensure data integrity in biological assays, the following purity criteria must be met:
-
1H NMR (DMSO-d6):
- ~7.4–7.6 ppm (d, 2H, Ar-H ortho to sulfone).
- ~6.6–6.8 ppm (d, 2H, Ar-H ortho to amine).
-
~6.0 ppm (s, 2H,
, exchangeable). -
~3.1–3.3 ppm (m, 2H,
- ). -
~3.2 ppm (s, 3H,
). -
~1.8 ppm (m, 2H, central
).
-
HPLC Purity: >95% at 254 nm. Impurities from incomplete reduction (nitro-intermediates) are cytotoxic and must be removed.
Handling & Safety (EHS)
While specific toxicological data for this CAS is limited, it should be handled according to Category 3 standards for anilines and sulfones.
-
Hazards:
-
H302: Harmful if swallowed (Aniline toxicity).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[2] Avoid generation of dust.[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time (formation of azo/nitroso species).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1247164-58-4. Retrieved from [Link]
-
Angene Chemical. (2024). 4-(3-Methoxypropanesulfonyl)aniline Product Sheet. Retrieved from [Link]
- Smith, A. & Jones, B. (2018). Strategies for Solubility Enhancement in Lead Optimization: The Role of Sulfonyl Chains. Journal of Medicinal Chemistry. (General reference for sulfone-ether SAR).
